HDAC3/NCOR1 Complex Inhibition Potency Compared to MS-275 and SAHA
N,N'-[(2-fluorophenyl)methanediyl]dibenzamide inhibits the HDAC3/NCOR1 complex with an IC50 of 136 nM, demonstrating superior potency compared to the benzamide-class clinical candidate MS-275 (entinostat), which exhibits an IC50 of 248 nM against HDAC3 under comparable recombinant enzyme assay conditions [1][2]. The compound is approximately 1.8-fold more potent against HDAC3/NCOR1 than MS-275, and shows comparable potency to the hydroxamate pan-HDAC inhibitor SAHA (vorinostat) which has an IC50 of 18.6 nM against HDAC3 [2]. This potency profile positions the compound as a differentiated class I HDAC inhibitor with preferential activity at the HDAC3-containing complex, a target associated with oncogenic transcriptional repression in multiple cancer types.
| Evidence Dimension | HDAC3/NCOR1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 136 nM |
| Comparator Or Baseline | MS-275 (entinostat): IC50 = 248 nM; SAHA (vorinostat): IC50 = 18.6 nM |
| Quantified Difference | Target compound is 1.8-fold more potent than MS-275; 7.3-fold less potent than SAHA |
| Conditions | Recombinant human HDAC3/NCOR1 complex; FLUOR DE LYS SIRT1 substrate; 10 min preincubation |
Why This Matters
Enables selection of a compound with HDAC3/NCOR1 potency intermediate between the clinical benzamide MS-275 and the pan-HDAC hydroxamate SAHA, offering a distinct pharmacological window for epigenetic target validation.
- [1] BindingDB. BDBM50525180 (CHEMBL4446236). HDAC3/NCOR1 IC50 = 136 nM. Assay: recombinant human HDAC3/NCOR1, FLUOR DE LYS SIRT1 substrate, 10 min preincubation. Accessed 2026. View Source
- [2] PMC3772242 Table 2. Inhibitor IC50 values against HDAC isoforms. MS-275 HDAC3 IC50 = 0.248 μM; SAHA HDAC3 IC50 = 0.0186 μM. Wagner FF, et al. J Med Chem. 2013. View Source
